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Compound of Interest

Compound Name: 7-Bromo-4-methylbenzofuran

Cat. No.: B1591798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Bromo-4-methylbenzofuran is a substituted benzofuran, a class of heterocyclic compounds

of significant interest in medicinal chemistry and materials science. The precise structural

elucidation of such molecules is paramount for understanding their reactivity, biological activity,

and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the

unambiguous characterization of these compounds. This guide provides a detailed analysis of

the expected spectroscopic data for 7-Bromo-4-methylbenzofuran, offering a valuable

resource for researchers engaged in its synthesis and utilization.

Due to the limited availability of published experimental spectra for 7-Bromo-4-
methylbenzofuran, this guide presents high-quality predicted spectroscopic data. These

predictions are grounded in established principles of spectroscopic interpretation and are

supplemented with comparative data from structurally related compounds to ensure the highest

possible accuracy and utility.

Molecular Structure and Spectroscopic Correlation
The structural features of 7-Bromo-4-methylbenzofuran, including the aromatic benzofuran

core, the bromine substituent at position 7, and the methyl group at position 4, give rise to a
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unique and predictable spectroscopic fingerprint. Understanding the influence of each

component on the overall spectra is key to its interpretation.

Caption: Relationship between the molecular structure of 7-Bromo-4-methylbenzofuran and

the information provided by different spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, environment, and

connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 7-Bromo-4-
methylbenzofuran in CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Data for 7-Bromo-4-methylbenzofuran

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.3 m 2H Aromatic H (H-2, H-3)

~7.2 d 1H Aromatic H (H-5)

~7.0 d 1H Aromatic H (H-6)

~2.5 s 3H Methyl H (-CH₃)

Interpretation:

Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the benzofuran ring system are

expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the furan ring (H-

2 and H-3) will likely be multiplets due to coupling with each other. The protons on the

benzene ring (H-5 and H-6) are expected to be doublets due to coupling with each other. The

electron-withdrawing effect of the bromine atom at position 7 will deshield the adjacent

proton H-6, causing it to appear at a relatively downfield chemical shift.

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 are in an identical

chemical environment and are not coupled to any other protons, thus they will appear as a
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sharp singlet. Its position around δ 2.5 ppm is characteristic of a methyl group attached to an

aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-4-methylbenzofuran in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: ~3-4 s

Spectral width: 0-12 ppm

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with

baseline correction and phasing. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in 7-Bromo-4-methylbenzofuran will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 7-Bromo-4-methylbenzofuran
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Chemical Shift (δ, ppm) Assignment

~155 C-7a

~145 C-2

~130 C-3a

~128 C-4

~125 C-6

~122 C-5

~107 C-3

~105 C-7 (attached to Br)

~16 -CH₃

Interpretation:

Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzofuran core will

resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the

electronegative oxygen (C-7a) and the carbon C-2 will be the most downfield. The carbon

atom bearing the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due

to the "heavy atom effect" of bromine.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the

spectrum, typically around δ 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Acquisition Parameters:

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
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Relaxation delay: 2.0 s

Pulse width: 90°

Acquisition time: ~1-2 s

Spectral width: 0-200 ppm

Decoupling: Proton broadband decoupling.

Processing: Apply a Fourier transform with baseline correction and phasing. Reference the

spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for 7-Bromo-4-methylbenzofuran

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 C-H stretch (aromatic) Medium

2950-2850 C-H stretch (methyl) Medium

1600-1450 C=C stretch (aromatic) Medium-Strong

1250-1000 C-O stretch (aryl ether) Strong

~800 C-H bend (aromatic) Strong

~600 C-Br stretch Medium

Interpretation:

Aromatic C-H Stretch: The presence of the aromatic ring will be indicated by C-H stretching

vibrations typically appearing just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below

3000 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings

will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: The strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of

the aryl ether C-O bond.

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the

lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit a drop onto

a salt plate (e.g., NaCl), and allow the solvent to evaporate.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, and acquire a

background spectrum of the pure KBr pellet or salt plate for subtraction.

Processing: The instrument software will perform the Fourier transform and background

correction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Key Mass Spectrometry Data for 7-Bromo-4-methylbenzofuran
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m/z Interpretation

210/212 Molecular ion [M]⁺ and [M+2]⁺

195/197 [M - CH₃]⁺

131 [M - Br]⁺

103 [M - Br - CO]⁺

Interpretation:

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and

⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of

nearly equal intensity at m/z 210 and 212. This isotopic pattern is a definitive indicator of a

monobrominated compound.

Fragmentation Pattern: The most likely fragmentation pathways would involve the loss of the

methyl group to give a fragment at m/z 195/197, and the loss of the bromine atom to give a

fragment at m/z 131. Further fragmentation could involve the loss of carbon monoxide (CO)

from the furan ring.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and

will induce fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
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Spectroscopic Analysis Workflow
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Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 7-Bromo-4-methylbenzofuran. By combining the information from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry, researchers can confidently identify and characterize this compound.

The detailed interpretation of the expected spectral features, along with the provided

experimental protocols, serves as a practical resource for scientists working with this and

related benzofuran derivatives. While predicted data is a valuable tool in the absence of

experimental spectra, it is always recommended to confirm these findings with experimentally

acquired data whenever possible.

To cite this document: BenchChem. [Spectroscopic Data for 7-Bromo-4-methylbenzofuran:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591798#spectroscopic-data-for-7-bromo-4-
methylbenzofuran-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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